molecular formula C14H14N2O B15094722 (NE)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine

(NE)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine

Cat. No.: B15094722
M. Wt: 226.27 g/mol
InChI Key: UWOHEEOCHCCCNH-JQIJEIRASA-N
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Description

3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime is a complex organic compound that features a unique structure combining a pyridine ring, an ethynyl group, a cyclohexenone moiety, and an oxime functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the 6-methyl-pyridine derivative through a series of reactions starting from commercially available precursors.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of the 6-methyl-pyridine derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Cyclohexenone Formation: The cyclohexenone moiety is synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexenone ring.

    Oxime Formation: The final step involves the conversion of the cyclohexenone to its oxime derivative using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the ethynyl and pyridine groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methyl-pyridin-2-ylethynyl)-benzonitrile
  • 6-(6-Methyl-pyridin-2-ylethynyl)-quinoxaline
  • 3-(6-Methyl-pyridin-2-ylethynyl)-phenol

Uniqueness

3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime is unique due to the presence of the cyclohexenone oxime moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

(NE)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine

InChI

InChI=1S/C14H14N2O/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(10-12)16-17/h2,4,6,10,17H,3,5,7H2,1H3/b16-14+

InChI Key

UWOHEEOCHCCCNH-JQIJEIRASA-N

Isomeric SMILES

CC1=NC(=CC=C1)C#CC2=C/C(=N/O)/CCC2

Canonical SMILES

CC1=NC(=CC=C1)C#CC2=CC(=NO)CCC2

Origin of Product

United States

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